![molecular formula C18H14Cl4N2S2 B2958680 (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide CAS No. 318234-37-6](/img/structure/B2958680.png)
(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 2,3-dichlorophenyl sulfide is a complex organic molecule. It has a molecular weight of 301.2 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple functional groups present. The InChI code for this compound is1S/C12H10Cl2N2OS/c1-16-12 (14)10 (6-17)11 (15-16)7-18-9-4-2-8 (13)3-5-9/h2-6H,7H2,1H3 . Physical And Chemical Properties Analysis
This compound has a melting point range of 105 - 108 degrees Celsius . It is a solid in physical form .Scientific Research Applications
Organic Synthesis Applications
A study conducted by Tayebi et al. (2011) describes the use of a sulfuric acid ester as a recyclable catalyst for the synthesis of bis(pyrazolones), highlighting the efficiency of sulfur-containing catalysts in organic synthesis processes (Tayebi et al., 2011). Similarly, research by Chaloner et al. (1992) explored heterocyclic fused dihydrothiophene S,S-dioxides as precursors to o-quinodimethanes, showcasing the utility of sulfur and chlorine-substituted compounds in the synthesis of complex heterocyclic structures (Chaloner et al., 1992).
Chemiluminescence and Photophysical Properties
Watanabe et al. (2010) investigated the base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, demonstrating their potential in developing novel chemiluminescent materials and understanding the effect of sulfur substitutions on photophysical properties (Watanabe et al., 2010).
Antimicrobial and Enzymatic Inhibition Studies
Siddiqui et al. (2014) focused on the synthesis and pharmacological evaluation of N-substituted oxadiazole sulfanyl acetamides, identifying several compounds with potential antibacterial activity and moderate enzyme inhibition properties. This research underscores the relevance of chlorophenyl and dichlorophenyl sulfide derivatives in designing new antimicrobial agents (Siddiqui et al., 2014).
Material Science and High-Performance Polymers
Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, as investigated by Tapaswi et al. (2015), offer insight into the development of materials with high refractive indices and small birefringences, suitable for advanced optical applications. The study highlights the structural and performance advantages of incorporating sulfur and chlorine into polymeric backbones (Tapaswi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-4-[(2,3-dichlorophenyl)sulfanylmethyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl4N2S2/c1-24-18(22)13(9-26-16-4-2-3-14(20)17(16)21)15(23-24)10-25-12-7-5-11(19)6-8-12/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYUOIIPNQGIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=C(C(=CC=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl4N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxa-9-azadispiro[4.2.4.2]tetradecane](/img/structure/B2958599.png)
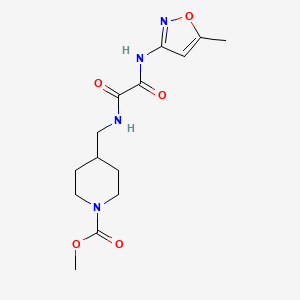
![3-{1-[4-(tert-butyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone](/img/structure/B2958602.png)
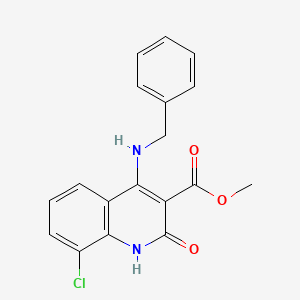
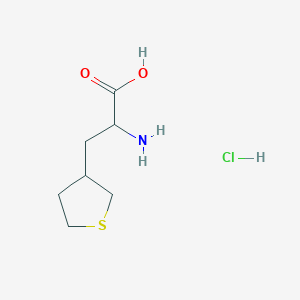

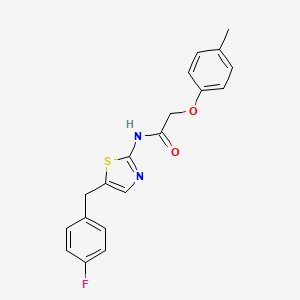
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2958608.png)
![4-tert-butyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2958609.png)
![2-chloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2958612.png)
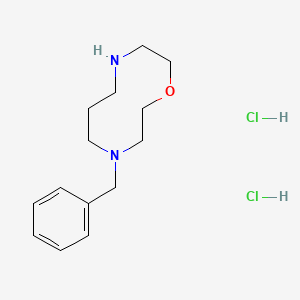
![5-(thiophen-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2958618.png)
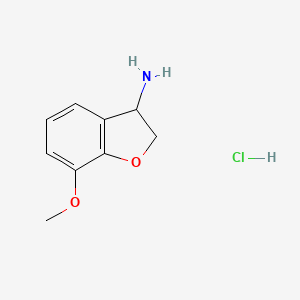
![2,5-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2958620.png)